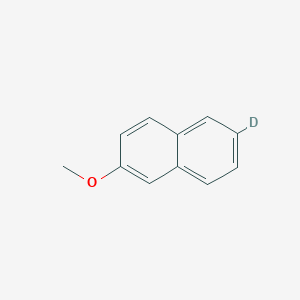

2-Deuterio-6-methoxynaphthalene

Description

Significance of Deuterium (B1214612) Labeling in Organic Chemistry

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable label in organic chemistry. gabarx.com Its nucleus contains a proton and a neutron, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference is the origin of the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. youtube.com Cleavage of a C-D bond requires more energy and thus typically proceeds at a slower rate than the cleavage of a C-H bond. researchgate.net

This phenomenon allows researchers to probe reaction mechanisms; if substituting a hydrogen with a deuterium at a specific position slows down the reaction, it indicates that the C-H bond at that position is broken during the rate-determining step. youtube.commsudenver.edu Furthermore, because deuterium has a distinct spectroscopic signature, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, it can be used as a tracer to follow the path of molecules through complex reaction sequences or metabolic pathways. gabarx.comresearchgate.net

Role of Naphthalene (B1677914) Scaffolds in Modern Chemical Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in medicinal chemistry and materials science. nih.gov Its rigid, aromatic system serves as a core for a vast number of biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents. msudenver.edunih.gov Many FDA-approved drugs, including Naproxen, Terbinafine, and Bedaquiline, are based on a naphthalene framework. researchgate.net The planarity and rich electronic nature of the naphthalene system allow for diverse functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. msudenver.edu

Overview of 2-Deuterio-6-methoxynaphthalene as a Specialized Research Probe

This compound is a specialized chemical probe that combines the key features of both deuterium labeling and the naphthalene scaffold. It is an isotopologue of 2-methoxynaphthalene (B124790) (also known as nerolin), a common synthetic intermediate. By placing a deuterium atom at a specific, chemically defined position on the naphthalene ring, this compound becomes a precision tool. It is designed for use in studies aimed at understanding the intricate details of reaction mechanisms, metabolic transformations, and the pharmacokinetic behavior of naphthalene-based compounds, particularly those of pharmaceutical relevance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

159.20 g/mol |

IUPAC Name |

2-deuterio-6-methoxynaphthalene |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D |

InChI Key |

LUZDYPLAQQGJEA-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C1=CC=C2C=C(C=CC2=C1)OC |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deuterio 6 Methoxynaphthalene and Its Precursors

Regioselective Deuterium (B1214612) Incorporation Strategies

Achieving site-specific deuteration is crucial for understanding metabolic pathways and enhancing drug properties. Several strategies have been developed to introduce deuterium at the C-2 position of the 6-methoxynaphthalene scaffold.

Dehalogenative Deuteration Approaches

A common and effective method for regioselective deuteration involves the replacement of a halogen atom with a deuterium atom. This approach leverages the well-defined position of the halogen on the aromatic ring to ensure precise deuterium placement. The precursor for this method is typically 2-bromo-6-methoxynaphthalene (B28277). epa.govnih.govsigmaaldrich.comcymitquimica.comtcichemicals.com

Recent advancements have highlighted the efficacy of copper-catalyzed reactions for dehalogenative deuteration. nih.govnih.gov A notable protocol employs a heterogeneous copper catalyst for a low-temperature water-gas shift reaction. nih.govnih.govrsc.org This method utilizes deuterium oxide (D₂O) as the deuterium source and carbon monoxide (CO) to facilitate the in-situ generation of deuterium gas. thieme-connect.com

The reaction, typically carried out with a substrate like 2-bromo-6-methoxynaphthalene, a copper catalyst, D₂O, and an amine base under CO pressure, has demonstrated high efficiency and functional group tolerance. rsc.orgthieme-connect.com For instance, using a Cu-phen/C-800 catalyst, the deuteration of 2-bromo-6-methoxynaphthalene can be achieved with high deuterium incorporation. rsc.orgthieme-connect.com The versatility of this method is showcased by its application to a wide range of aryl bromides, yielding the corresponding deuterated products in good yields. nih.govrsc.org

Table 1: Copper-Catalyzed Dehalogenative Deuteration of 2-Bromo-6-methoxynaphthalene rsc.orgthieme-connect.com

| Catalyst | Deuterium Source | Base | Pressure (CO) | Temperature | Yield | Deuterium Incorporation |

| Cu-phen/C-800 | D₂O | Et₃N | 50 bar | 140 °C | 92% (fresh catalyst) | >99% |

| Cu-phen/C-800 | D₂O | Et₃N | 50 bar | 140 °C | ~60% (5th run) | >99% |

Electrochemical methods offer an alternative pathway for dehalogenative deuteration. These techniques can provide a greener and more controlled approach to the reduction of the carbon-halogen bond and subsequent C-D bond formation. While specific examples for 2-Deuterio-6-methoxynaphthalene are not extensively detailed in the provided context, the general principle involves the electrochemical reduction of an organic halide at a cathode in a deuterated solvent, which acts as the deuterium donor. This approach avoids the need for metal catalysts and can be highly regioselective. nih.gov

Catalytic Transfer Hydrodeuteration Reactions

Catalytic transfer hydrogenation is a valuable technique that utilizes a hydrogen donor molecule in the presence of a catalyst to achieve reduction. nih.gov For deuteration, a deuterated donor is employed.

Copper catalysis is also prominent in asymmetric hydroboration reactions, which can be adapted for deuteration to produce chiral compounds. dntb.gov.uanih.govresearchgate.net While the primary focus of the available literature is on the synthesis of chiral naphthalene (B1677914) isosteres through hydroboration, the principles can be extended to hydrodeuteration. dntb.gov.uanih.govresearchgate.net This would involve the use of a deuterated boron source in a copper-catalyzed reaction to introduce deuterium enantioselectively.

Hydrogen Isotope Exchange Methodologies

Hydrogen isotope exchange (HIE) reactions provide a direct method for introducing deuterium into a molecule by replacing existing hydrogen atoms. rsc.org These reactions are often catalyzed by metals or bases. nih.gov

For methoxynaphthalenes, proton-induced quenching and hydrogen-deuterium isotope exchange reactions have been studied. acs.org Alkali-metal bases, such as sodium tetramethylpiperidide (NaTMP), have been shown to be effective in promoting the deuteration of aromatic compounds like 2-methoxynaphthalene (B124790) using a deuterated solvent like benzene-d6. nih.gov The presence of the conjugate acid of the base (TMP(H)) is crucial for an efficient HIE process. nih.gov This method can achieve high levels of deuterium incorporation under relatively mild conditions. nih.gov

Synthesis and Functionalization of Key Precursors

The journey towards this compound necessitates the efficient synthesis of crucial precursors, namely 2-Bromo-6-methoxynaphthalene and functionalized derivatives of 2-methoxynaphthalene. These precursors provide the necessary molecular framework for the subsequent introduction of deuterium.

Preparation of 2-Bromo-6-methoxynaphthalene

2-Bromo-6-methoxynaphthalene serves as a vital intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drugs (NSAIDs) nabumetone (B1676900) and naproxen. tandfonline.comtandfonline.com Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages.

One common approach involves the methylation of 6-bromo-2-naphthol (B32079). tandfonline.comtandfonline.com Traditional methylating agents like dimethyl sulfate (B86663) and methyl halides have been widely used. tandfonline.comtandfonline.com However, due to their toxicity and environmental concerns, alternative, more benign methods have been sought. tandfonline.com One such method utilizes dimethyl carbonate (DMC) as a methylating agent, offering a greener alternative with carbon dioxide and methanol (B129727) as the only by-products. tandfonline.com A practical synthesis using DMC involves reacting 6-bromo-2-naphthol with DMC in the presence of potassium carbonate and tetrabutylammonium (B224687) chloride at elevated temperatures, affording 2-bromo-6-methoxynaphthalene in high yield (95%). tandfonline.com

Another strategy for the synthesis of 2-bromo-6-methoxynaphthalene is the direct bromination of 2-methoxynaphthalene. prepchem.comgoogle.com This can be achieved by reacting 2-methoxynaphthalene with bromine in glacial acetic acid. prepchem.comgoogle.com The process can be further optimized by subsequent dehalogenation of the intermediate 1,6-dibromo-2-methoxynaphthalene (B3014816) with iron powder to yield the desired product. google.com A process patent describes the bromination of 2-naphthol (B1666908) to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol and subsequent methylation to furnish 2-bromo-6-methoxynaphthalene. google.comwipo.int

Electrochemical methods also present a promising route. A site-directed nuclear bromination of 2-methoxynaphthalene via two-phase electrolysis with sodium bromide has been reported to produce 2-bromo-6-methoxynaphthalene with high yield and regioselectivity. tandfonline.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-bromo-2-naphthol | Dimethyl carbonate, K₂CO₃, tetrabutylammonium chloride, 130-135°C | 2-Bromo-6-methoxynaphthalene | 95% | tandfonline.com |

| 2-methoxynaphthalene | Bromine, glacial acetic acid, then iron powder | 2-Bromo-6-methoxynaphthalene | - | prepchem.comgoogle.com |

| 2-naphthol | 1. Bromine, CH₂Cl₂; 2. Sodium bisulfite; 3. Methyl bromide | 2-Bromo-6-methoxynaphthalene | - | google.com |

| 2-methoxynaphthalene | Two-phase electrolysis, sodium bromide | 2-Bromo-6-methoxynaphthalene | High | tandfonline.com |

Directed Ortho-Metalation and Regioselective Lithiation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

The methoxy (B1213986) group in 2-methoxynaphthalene can act as a directing group, although it is considered a moderate DMG. organic-chemistry.orgbaranlab.org Studies on the metalation of methoxynaphthalenes have shown that the regioselectivity of lithiation can be influenced by factors such as the specific organolithium reagent used and the presence of additives. acs.org For instance, the lithiation of 1-methoxynaphthalene (B125815) has been studied to understand the factors governing regioselectivity. acs.org While specific studies on the directed ortho-metalation of 6-methoxynaphthalene leading to this compound are not extensively detailed in the provided results, the principles of DoM suggest that lithiation at the C1 or C5 position of 6-methoxynaphthalene could be a potential route for introducing deuterium at a specific position. wikipedia.orgbaranlab.org

Friedel-Crafts Acylation of 2-Methoxynaphthalene and Isomer Distribution Control

The Friedel-Crafts acylation of 2-methoxynaphthalene is a key reaction for introducing an acyl group onto the naphthalene ring, which can be a precursor for further modifications. researchgate.netrsc.orgntu.edu.tw The reaction typically yields a mixture of isomers, primarily 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280). researchgate.netrsc.org The distribution of these isomers is highly dependent on the reaction conditions, including the catalyst, solvent, and acylating agent. researchgate.netrsc.orgdoi.org

The use of different catalysts can significantly influence the product selectivity. For example, zeolite catalysts like USY, Beta, and ZSM-12 have been investigated for the acylation of 2-methoxynaphthalene. researchgate.net While USY predominantly produces the 1-acetyl isomer, Beta and ZSM-12 can yield both isomers, with the potential for selective synthesis of the desired 2-acetyl-6-methoxynaphthalene by optimizing reaction conditions. researchgate.net The Si/Al ratio in H-beta catalysts also plays a role, with an optimal range for maximizing acetylation and isomerization to the 6-acyl isomer. researchgate.net The presence of extra-framework aluminum in zeolite catalysts can facilitate the isomerization of the initially formed 1-acyl isomer to the more stable 6-acyl isomer. researchgate.netresearchgate.net

The choice of solvent and acylating agent also impacts the isomer distribution. Solvents like carbon disulfide, chloroform, and nitrobenzene (B124822) have been shown to give varying yields of the different acetylated isomers. rsc.org For instance, a higher yield of 2-acetyl-6-methoxynaphthalene can be achieved in nitrobenzene. rsc.org Similarly, using larger acylating agents like propionic or benzoic anhydride (B1165640) can favor the formation of the 6-substituted product. doi.org When acetyl chloride is used as the acylating agent, a higher yield of the 6-acyl isomer can be obtained through rearrangement of the sterically hindered 1-acyl isomer. ntu.edu.twresearchgate.net

| Catalyst | Acylating Agent | Key Findings | Reference |

| Zeolites (USY, Beta, ZSM-12) | Acetic Anhydride | USY yields 1-isomer; Beta and ZSM-12 yield both. Selectivity for 2-isomer can be optimized with Beta. | researchgate.net |

| H-beta (varying Si/Al ratio) | Acetic Anhydride | Optimal Si/Al ratio (20-35) for acetylation and isomerization to 6-acyl isomer. | researchgate.net |

| Ion-exchanged β-zeolites | Various anhydrides and acyl chlorides | La³⁺-exchanged zeolite shows higher selectivity for the 6-position with anhydrides. | doi.org |

| H-mordenite | Acetyl Chloride vs. Acetic Anhydride | Acetyl chloride leads to higher selectivity for the 6-acyl isomer via rearrangement. | ntu.edu.twresearchgate.net |

Optimization of Deuteration Reaction Conditions

The final and crucial step in the synthesis is the introduction of the deuterium atom. This is typically achieved through a deuteration reaction, where a hydrogen atom is replaced by a deuterium atom. The efficiency and selectivity of this reaction depend heavily on the catalyst system and the deuterium source used.

Development and Application of Catalyst Systems

Various catalytic systems have been developed for the deuteration of organic molecules, including aryl halides. Palladium-based catalysts are commonly employed for dehalogenative deuteration. chemrxiv.org Homogeneous palladium catalysts, in conjunction with additives like zinc acetate, have shown excellent functional group tolerance and high levels of deuterium incorporation in the deuteration of aryl halides using D₂ gas. chemrxiv.org

Ruthenium-based catalysts have also emerged as effective for deuteration. For example, [RuCl₂(PPh₃)₃] can catalyze the selective deuteration of polyfunctional organic molecules using D₂O as the deuterium source. researchgate.net The chemoselectivity of this system can be controlled by using different additives. researchgate.net Nickel-based pincer complexes are another class of catalysts that have been shown to effectively facilitate the hydrogen/deuterium exchange in silanes. acs.org

Visible-light-mediated deuteration offers a mild and practical alternative. Thiyl radical catalysis under visible-light irradiation has been successfully used for the dehalogenative deuteration of both alkyl and aryl bromides. rsc.orgrsc.org Superelectrophilic silylium/arenium ions have also been demonstrated as highly effective promoters for the exhaustive deuteration of deactivated aryl halides. nih.govacs.org

Selection and Impact of Deuterium Sources (e.g., D₂O, Deuterated Silanes)

The choice of the deuterium source is a critical aspect of the deuteration process, influencing the reaction's feasibility, cost, and environmental impact.

Deuterium Oxide (D₂O) is an inexpensive, readily available, and environmentally benign source of deuterium. unifr.chacs.org It has been successfully employed in various catalytic deuteration reactions. researchgate.netacs.orgmarquette.eduresearchgate.net For instance, D₂O is used as the deuterium source in ruthenium-catalyzed deuterations and palladium-catalyzed transfer deuterations. researchgate.netmarquette.eduresearchgate.net A mild method for the deuteration of alkyl iodides via a radical pathway using D₂O has also been developed. unifr.chacs.org Visible-light-mediated metal-free deuteration of silanes using D₂O has been reported as well. rsc.orgresearchgate.net

Deuterated Silanes are versatile reagents for deuterium labeling. Compounds like triethylsilane-d (SiEt₃D) can be prepared and used for the hydrosilylation of various functional groups, thereby introducing deuterium into the molecule. csic.es The synthesis of deuterated silanes can be achieved through catalytic process using D₂ gas or through visible-light-mediated deuteration with D₂O. rsc.orgresearchgate.netcsic.es These deuterated silanes can then act as deuterium donors in subsequent reactions.

| Deuterium Source | Catalyst/Method | Substrate Type | Key Features | Reference |

| D₂O | [RuCl₂(PPh₃)₃] | Polyfunctional organic molecules | Additive-controlled chemoselectivity | researchgate.net |

| D₂O | Radical pathway (triethylborane) | Alkyl iodides | Mild and environmentally benign | unifr.chacs.org |

| D₂O | Pd-catalyzed transfer deuteration | Alkenes, Alkynes | Avoids use of D₂ gas | marquette.eduresearchgate.net |

| D₂O | Visible-light-mediated, metal-free | Silanes | Inexpensive and easy to handle | rsc.orgresearchgate.net |

| Deuterated Silanes | Rhodium(III) complex | Ketones, Aldehydes, Nitriles | Used for hydrosilylation reactions | csic.es |

| D₂ Gas | Homogeneous Palladium catalyst | Aryl halides | High isotope incorporation | chemrxiv.org |

Solvent Effects and Reaction Medium Considerations

The solvent or reaction medium plays a multifaceted role in the synthesis of this compound. It not only solubilizes the reactants but can also directly participate in the reaction mechanism, influence catalyst activity, and affect product distribution.

For the direct deuteration of aromatic compounds like 2-methoxynaphthalene, deuterated solvents are often the medium of choice. The primary reason is to provide a deuterium source for the hydrogen-deuterium (H-D) exchange and to maintain high isotopic integrity in the final product by minimizing unwanted H-D scrambling. nih.gov Deuterium oxide (D₂O) is a common and effective medium for this purpose, especially at elevated temperatures where its properties as a solvent change dramatically. rsc.org Near its critical point, the ionic product of D₂O increases, making it a more effective medium for promoting reactions that involve ionic intermediates. rsc.org

The polarity of the solvent can have a significant effect on reaction rates and selectivity in related aromatic transformations. researchgate.net In the acylation of 2-methoxynaphthalene, for instance, very polar solvents have been observed to reduce reaction rates by competing with the reactant for access to the catalyst's active sites. researchgate.net Conversely, non-polar solvents can also lead to lower reaction rates by poorly solvating charged intermediates. researchgate.net While direct studies on the deuteration of 2-methoxynaphthalene are scarce, these findings suggest that a solvent of moderate polarity might be optimal. In catalytic hydrogenation, a process analogous to deuteration, solvents like ethanol, water, and others can influence the reaction by affecting the transfer of hydrogen (or deuterium) to the catalyst surface and the substrate. researchgate.net Polar protic solvents, for example, can facilitate proton-electron transfer events at the catalyst interface, opening up different reaction pathways. researchgate.net

The choice of solvent also impacts the selectivity of reactions on substituted naphthalenes. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the use of nitrobenzene as a solvent favors substitution at the 6-position, whereas carbon disulfide directs the incoming group to the 1-position. This highlights the crucial role of the reaction medium in directing substitution on the naphthalene ring system.

| Solvent/Medium | Role in Aromatic Reactions | Potential Impact on Deuteration of 2-Methoxynaphthalene |

| Deuterium Oxide (D₂O) | Deuterium source; properties change at high temperatures to favor ionic reactions. rsc.org | Acts as the deuterium donor for H-D exchange; high temperatures can enhance deuteration efficiency. rsc.org |

| Polar Aprotic Solvents | Can influence reaction rates and selectivity by solvating intermediates. researchgate.net | May affect the rate of deuteration; choice needs to be optimized to avoid slowing the reaction. |

| Polar Protic Solvents | Can participate in the reaction mechanism, e.g., through proton transfer. researchgate.net | Could influence the mechanism of H-D exchange on the catalyst surface. |

| Non-Polar Solvents | May lead to low reaction rates due to poor solvation of ionic intermediates. researchgate.net | Likely not ideal for efficient deuteration, which often involves charged intermediates or transition states. |

| Deuterated Organic Solvents | Prevent H-D scrambling and maintain high isotopic purity of the product. nih.gov | Essential for achieving high deuteration levels and for accurate mechanistic studies. nih.gov |

Influence of Temperature and Pressure on Deuteration Efficiency

Temperature and pressure are key physical parameters that control the kinetics and thermodynamics of the deuteration reaction, thereby influencing its efficiency.

Temperature Effects: The rate of deuteration generally increases with temperature, as higher thermal energy allows the reaction to overcome the activation energy barrier for C-H bond cleavage and C-D bond formation. In the deuteration of 2-methylnaphthalene (B46627) using D₂O, deuteration efficiency was found to be highly temperature-dependent, with efficiencies reaching as high as 100% at 450 °C. rsc.org Studies on the related process of naphthalene hydrogenation show a similar trend, where the conversion of naphthalene increases with temperature within a certain range. For example, over a NiMo/Al₂O₃ catalyst, naphthalene hydrogenation increased as the temperature rose from 210 °C to 300 °C. mdpi.com However, at even higher temperatures (e.g., above 380 °C), the extent of hydrogenation began to decrease, suggesting that side reactions or catalyst deactivation may become more prominent. mdpi.com For the catalytic hydrogenation of naphthalene to tetralin, temperatures in the range of 240 °C to 320 °C have been shown to be effective, with conversion increasing with temperature. nih.gov This suggests that an optimal temperature range exists for achieving high deuteration efficiency without promoting undesirable side reactions.

Pressure Effects: Pressure primarily influences reactions involving gaseous reactants, such as H₂ in hydrogenation or potentially D₂ gas if used as a deuterium source. In catalytic hydrogenation of naphthalene, the reaction is typically carried out under high pressure, for instance, from 12 to 20 MPa (approximately 118 to 197 atmospheres). researchgate.net Increasing the hydrogen pressure generally enhances the reaction rate by increasing the concentration of dissolved hydrogen and its availability on the catalyst surface. In the hydrocracking of naphthalene, both temperature and initial H₂ pressure were found to be significant parameters affecting the conversion. researchgate.net When using D₂O in a sealed reactor at high temperatures, the pressure will rise significantly due to the vapor pressure of water. rsc.org The deuteration of 2-methylnaphthalene was performed in batch-type reactors under such high-temperature, high-pressure conditions, which were crucial for achieving high deuteration levels. rsc.org

The table below summarizes findings on the influence of temperature and pressure on the related reaction of naphthalene hydrogenation, which can serve as a proxy for understanding the conditions necessary for efficient deuteration.

| Parameter | Studied Range | Observation | Reference |

| Temperature | 210 °C - 380 °C | Naphthalene hydrogenation increased up to 300 °C, then decreased. | mdpi.com |

| Temperature | 315 °C - 400 °C | Used for catalytic hydrogenation on a Ni–Mo/Al₂O₃ catalyst. | researchgate.net |

| Temperature | 240 °C - 320 °C | Naphthalene conversion increased with increasing temperature. | nih.gov |

| Pressure (H₂) | 12 MPa - 20 MPa | Range used for catalytic hydrogenation of naphthalene. | researchgate.net |

| Pressure (H₂) | 4 MPa | Effective pressure for selective hydrogenation of naphthalene. | nih.gov |

Advanced Spectroscopic Characterization of Deuterated Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. In the context of deuterated compounds, specific NMR methods are utilized to confirm the position and extent of deuterium (B1214612) incorporation.

Proton (¹H) NMR for Quantification of Deuterium Incorporation.nih.govorganicchemistrydata.org

Proton (¹H) NMR spectroscopy is a primary tool for quantifying the level of deuterium incorporation. By comparing the integral of the signal corresponding to the proton at the deuterated position with the integrals of other non-deuterated protons in the molecule, a direct measure of the isotopic purity can be obtained. organicchemistrydata.org In the case of 2-Deuterio-6-methoxynaphthalene, the disappearance or significant reduction of the signal corresponding to the proton at the C-2 position provides clear evidence of successful deuteration. The chemical shifts for the non-deuterated parent compound, 6-methoxynaphthalene (also known as 2-methoxynaphthalene), are well-established. chemicalbook.comchemicalbook.com The degree of deuterium incorporation is calculated by comparing the integration of the remaining proton signal at the C-2 position to a stable, non-deuterated proton signal within the molecule, such as the methoxy (B1213986) protons.

For instance, in a hypothetical analysis, if the integral of the C-2 proton is 0.05 while the integral of the methoxy protons (representing 3 protons) is 3.00, the deuterium incorporation at the C-2 position would be approximately 95%.

Table 1: Representative ¹H NMR Data for 6-Methoxynaphthalene

| Proton | Chemical Shift (ppm, CDCl₃) | Multiplicity |

| H-1 | ~7.76 | d |

| H-3 | ~7.14 | d |

| H-4 | ~7.33 | t |

| H-5 | ~7.74 | d |

| H-7 | ~7.13 | dd |

| H-8 | ~7.43 | d |

| -OCH₃ | ~3.91 | s |

Data is based on typical values for 2-methoxynaphthalene (B124790) and may vary slightly based on experimental conditions. chemicalbook.com

Carbon-13 (¹³C) NMR for Structural Confirmation.acs.orgoregonstate.edu

Table 2: Representative ¹³C NMR Data for 6-Methoxynaphthalene

| Carbon | Chemical Shift (ppm, CDCl₃) |

| C-1 | ~129.2 |

| C-2 | ~105.7 |

| C-3 | ~119.1 |

| C-4 | ~129.7 |

| C-4a | ~134.5 |

| C-5 | ~127.5 |

| C-6 | ~157.6 |

| C-7 | ~126.8 |

| C-8 | ~124.2 |

| C-8a | ~128.9 |

| -OCH₃ | ~55.3 |

Data is based on typical values for 2-methoxynaphthalene and may vary slightly based on experimental conditions. chemicalbook.comspectrabase.comspectrabase.com

Two-Dimensional (2D) NMR Techniques for Comprehensive Assignment.youtube.comsdsu.eduepfl.ch

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule. youtube.comsdsu.eduepfl.ch

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, the absence of a cross-peak between the H-1 and H-3 protons with the (now deuterated) C-2 position would further confirm the site of deuteration.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch The HSQC spectrum of this compound would show a missing correlation for the C-2 carbon, as it is no longer directly attached to a proton. This provides definitive evidence for the location of the deuterium atom.

Specialized NMR Methods for Isotopic Analysis (e.g., Single-Pulse NMR, DEPT-55 NMR).sigmaaldrich.comlibretexts.org

For a more in-depth analysis of isotopic composition, specialized NMR techniques can be employed.

Single-Pulse NMR: A simple single-pulse experiment can be used for quantitative analysis, particularly when comparing the signal intensity of the residual proton at the deuterated site to other protons in the molecule. nih.govwiley.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orgcolumbia.edu A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, the signal for the C-2 carbon, which would normally appear as a CH group, would be absent or significantly altered, confirming the substitution of the proton with a deuteron. While not as common, a DEPT-55 experiment could also be utilized for specific spectral editing purposes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and isotopic composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Determination of Isotopic Purity.nih.govnih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the isotopic purity of volatile compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer then analyzes the mass of each component.

In the analysis of this compound, the mass spectrum will show a molecular ion peak (M⁺) that is one mass unit higher than that of the non-deuterated 6-methoxynaphthalene. The isotopic purity can be determined by comparing the relative intensities of the molecular ion peak of the deuterated compound to that of the non-deuterated species. nih.govrsc.org For example, the molecular weight of 6-methoxynaphthalene is 158.20 g/mol . The mass spectrum of this compound would be expected to show a prominent peak at m/z 159. The percentage of isotopic purity can be calculated from the relative abundances of the peaks at m/z 158 and 159. It is worth noting that deuterated compounds may have slightly shorter retention times in GC compared to their non-deuterated counterparts. nih.govchromforum.org

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution spectroscopic technique that measures the rotational transitions of molecules in the gas phase. nih.gov Each molecule possesses a unique set of rotational constants (A, B, and C) that are directly related to its principal moments of inertia. nih.gov Consequently, the MRR spectrum of a molecule is a highly specific fingerprint, providing unequivocal structural information. nih.gov This specificity extends to subtle structural changes, including isotopic substitution and conformational differences.

Assignment of Absolute Configuration for Enantioisotopomers

Enantioisotopomers, such as the (R) and (S) forms of this compound, are stereoisomers that are mirror images of each other and are energetically identical. As a result, their individual MRR spectra are indistinguishable. To overcome this limitation, a technique known as chiral tag rotational spectroscopy is employed. nih.govresearchgate.net

This method involves the formation of non-covalent complexes between the analyte (the enantioisotopomeric mixture) and a chiral molecule of known absolute configuration, referred to as a "chiral tag." nih.govresearchgate.net The interaction between the chiral tag and each enantiomer of the analyte leads to the formation of two distinct diastereomeric complexes. These diastereomers, having different three-dimensional structures, possess unique moments of inertia and therefore exhibit distinct and resolvable rotational spectra. researchgate.net

The process for assigning the absolute configuration of this compound would involve the following steps:

Complex Formation: A chiral tag, for instance, a molecule like (R)-propylene oxide, is introduced with the this compound sample into the spectrometer. In the gas phase, non-covalent diastereomeric complexes of [(R)-propylene oxide]...[(R)-2-Deuterio-6-methoxynaphthalene] and [(R)-propylene oxide]...[(S)-2-Deuterio-6-methoxynaphthalene] are formed.

Spectral Acquisition: The MRR spectrum of the mixture is recorded, which will contain the rotational transitions of the uncomplexed molecules as well as the two diastereomeric complexes.

Quantum Chemical Calculations: Theoretical calculations, typically using density functional theory (DFT), are performed to predict the equilibrium geometries and, subsequently, the rotational constants of the two possible diastereomeric complexes.

Spectral Assignment and Configuration Determination: The experimentally observed rotational spectra of the two diastereomers are compared with the theoretically predicted spectra. A match between the experimental and calculated rotational constants allows for the unambiguous assignment of each spectrum to a specific diastereomer. Since the absolute configuration of the chiral tag is known, the absolute configuration of the corresponding enantioisotopomer of this compound is definitively determined. nih.gov

While specific experimental data for this compound is not publicly available in the searched literature, the table below illustrates the type of data that would be generated in such an experiment, based on similar studies of other deuterated molecules.

| Diastereomeric Complex | Predicted A (MHz) | Predicted B (MHz) | Predicted C (MHz) | Observed A (MHz) | Observed B (MHz) | Observed C (MHz) |

| [(R)-tag]...[(R)-2-Deuterio-6-methoxynaphthalene] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| [(R)-tag]...[(S)-2-Deuterio-6-methoxynaphthalene] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is a template representing the expected data from a chiral tag MRR experiment. Specific values for this compound are not available in the cited sources.

Applications of Chiral Tag Rotational Spectroscopy

The application of chiral tag rotational spectroscopy extends beyond the simple assignment of absolute configuration. It is a quantitative technique that can also be used to determine the enantiomeric excess (ee) of a sample. researchgate.net The relative intensities of the rotational transitions corresponding to the two diastereomeric complexes are directly proportional to the relative abundances of the respective enantiomers in the original sample. This allows for a precise and accurate measurement of ee without the need for calibration curves.

This analytical capability is particularly valuable in the development of asymmetric synthesis methods, where precise deuteration is achieved. researchgate.net The ability to rapidly and reliably determine both the absolute configuration and enantiomeric excess of the products is crucial for optimizing reaction conditions and understanding reaction mechanisms.

The key advantages of using chiral tag MRR spectroscopy for the analysis of enantioisotopomers like this compound include:

Unambiguous Determination: It provides a definitive assignment of absolute configuration.

Quantitative Analysis: It allows for the accurate measurement of enantiomeric excess.

No Reference Standards Needed: The absolute configuration can be determined without requiring an enantiopure sample of the analyte. illinois.edu

High Resolution and Specificity: The high resolution of MRR spectroscopy minimizes spectral overlap and allows for the analysis of complex mixtures. nih.gov

Elucidation of Reaction Mechanisms Through Isotope Effects Involving Deuterated Naphthalene Analogues

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. princeton.edu This difference in reaction rates provides crucial information about the nature of the rate-determining step of a reaction. princeton.edu

A primary deuterium (B1214612) kinetic isotope effect (KIE) is observed when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. ucsb.edu The substitution of hydrogen with deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond due to the increased reduced mass. ucsb.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The magnitude of the primary KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), is typically greater than 1. For many reactions involving C-H bond cleavage, kH/kD values in the range of 2 to 8 are common at room temperature.

Table 1: Representative Primary Deuterium KIEs

| Reaction Type | Substrate | kH/kD | Reference |

|---|---|---|---|

| E2 Elimination | CH3CH2CH2Br | 6.7 | princeton.edu |

| Nitroethane Deprotonation | Nitroethane | up to 10 | princeton.edu |

Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational frequencies of C-H bonds at the transition state compared to the ground state, often due to changes in hybridization. princeton.edu

There are two main types of secondary KIEs:

α-Secondary KIEs: The isotopic substitution is on the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the carbon atom changes from sp3 hybridization in the reactant to sp2 in the carbocation intermediate. This leads to a "normal" α-secondary KIE (kH/kD > 1), typically around 1.1 to 1.2, because the C-H bending vibrations are less restricted in the sp2-hybridized transition state. wikipedia.org Conversely, a change from sp2 to sp3 hybridization results in an "inverse" α-secondary KIE (kH/kD < 1), usually around 0.8 to 0.9. wikipedia.org

β-Secondary KIEs: The isotopic substitution is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond overlaps with the developing p-orbital at the reaction center. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal β-secondary KIE (kH/kD > 1) is often observed when hyperconjugation is important in stabilizing the transition state.

In the context of naphthalene (B1677914) derivatives, studying secondary KIEs can provide insights into the structure of the transition state. For example, in a reaction where a carbocation intermediate is formed at a benzylic-type position on the naphthalene ring, a β-deuterium KIE could help to elucidate the extent of positive charge delocalization and the importance of hyperconjugative stabilization.

Equilibrium isotope effects (EIEs) refer to the change in the equilibrium constant of a reaction when a hydrogen atom is replaced by deuterium. columbia.edu These effects arise from the differences in the zero-point vibrational energies between the reactants and products. nih.gov If the deuterium-containing product is more stable than the hydrogen-containing product, the equilibrium constant for the deuterated reaction (KD) will be larger than that for the protiated reaction (KH), resulting in an inverse EIE (KH/KD < 1). nih.gov Conversely, if the deuterated reactant is more stable, a normal EIE (KH/KD > 1) is observed. nih.gov

Studies on charge-transfer complex formation between naphthalene and its perdeuterio-derivative with picric acid and styphnic acid have shown that the deuterated donor forms a stronger complex, indicating an inverse equilibrium isotope effect. rsc.org This suggests that the C-D bonds are in a lower potential energy state in the complex compared to the free naphthalene molecule.

When a reaction is carried out in a deuterated solvent, such as D2O or CD3OD, a solvent isotope effect can be observed. chem-station.com These effects can be complex, as they can arise from several factors, including the exchange of labile protons on the substrate or catalyst with deuterium from the solvent, and changes in the solvation of reactants and the transition state. nih.gov

In acid- or base-catalyzed reactions, the pKa values of acidic or basic species can change in a deuterated solvent. For example, carboxylic acids are generally weaker acids in D2O than in H2O. chem-station.com This can lead to significant changes in reaction rates. For instance, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D2O as in H2O, an example of an inverse solvent isotope effect. chem-station.com

For reactions involving naphthalene derivatives, if a proton transfer from or to the solvent is involved in a key step, switching to a deuterated solvent can provide valuable mechanistic information. A significant solvent KIE would indicate that proton transfer is part of the rate-determining or a preceding equilibrium step. nih.gov

Mechanistic Probes Using Deuterated Compounds

The strategic placement of deuterium atoms within a molecule allows chemists to probe specific aspects of a reaction mechanism.

If a significant primary KIE is observed upon deuterating a specific C-H bond, it provides strong evidence that this bond is being broken in the rate-determining step of the reaction. princeton.eduepfl.ch For example, in a hypothetical multi-step transformation of 2-deuterio-6-methoxynaphthalene, if a reaction exhibits a large kH/kD value when the deuterium is at the 2-position, but not when it is at other positions, this would strongly suggest that the C-D bond at the 2-position is cleaved in the RDS.

Conversely, the absence of a significant KIE when a particular C-H bond is deuterated suggests that the cleavage of this bond is not rate-limiting. nih.gov It could be that the bond is broken in a fast step that occurs after the RDS.

By systematically applying these principles, the measurement of kinetic isotope effects using specifically deuterated naphthalene analogues like this compound serves as a powerful and precise tool for dissecting complex reaction mechanisms and identifying the crucial rate-determining steps.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Picric acid |

| Styphnic acid |

| CH3CH2CH2Br |

| Nitroethane |

| D2O (Deuterium oxide) |

| CD3OD (Deuterated methanol) |

Characterization of Transition State Structures

The kinetic isotope effect is a critical tool for elucidating the geometry and nature of a reaction's transition state. princeton.edu By comparing the rate of a reaction involving 6-methoxynaphthalene (the protio-analogue) with that of this compound, one can deduce whether the C-H (or C-D) bond at the 2-position is being broken in the rate-determining step.

A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically labeled atom is cleaved in the slowest step of the reaction. wikipedia.org The magnitude of this effect is influenced by the changes in the vibrational frequencies of the C-H versus the C-D bond between the ground state and the transition state. princeton.edu The C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

A large primary KIE (typically in the range of 6-8 for deuterium) suggests that the C-H/D bond is substantially broken at the transition state. wikipedia.org

A smaller primary KIE value may indicate a transition state where the bond is only partially broken, or it could point to a non-linear transition state.

Conversely, a secondary kinetic isotope effect (SKIE) is observed when the bond to the isotope is not broken during the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs. wikipedia.org An SKIE can provide information about changes in the hybridization of the carbon atom bearing the isotope. For instance, a change from sp2 hybridization in the reactant to sp3 in the transition state typically results in an inverse KIE (kH/kD < 1).

Table 1: Illustrative Kinetic Isotope Effects and Transition State Interpretation for a Hypothetical Reaction at the C-2 Position of 6-Methoxynaphthalene

| Reaction Type | Observed kH/kD | Interpretation of Transition State |

| Aromatic Electrophilic Substitution (rate-determining C-H/D bond cleavage) | 6.5 | C-H/D bond is significantly broken in the transition state. |

| Nucleophilic Addition (C-2 rehybridizes from sp2 to sp3 in rate-determining step) | 0.92 | C-H/D bond is not broken; change in hybridization at C-2. |

| Metal-catalyzed C-H Activation | 4.8 | C-H/D bond breaking is involved in the rate-determining step, possibly with an early transition state. |

Differentiation Between Concerted and Stepwise Reaction Pathways

Kinetic isotope effects are instrumental in distinguishing between concerted mechanisms, which occur in a single step, and stepwise mechanisms that involve one or more intermediates. nih.govyoutube.com In a concerted reaction, all bond-making and bond-breaking occurs within a single transition state. In a stepwise reaction, these events are separated by the formation of a reactive intermediate. youtube.com

For a reaction involving the C-H bond at the 2-position of the naphthalene ring, the presence and magnitude of a primary KIE can be a deciding factor.

Concerted Mechanism: If the cleavage of the C-H bond at the 2-position is part of the single, rate-determining step of a concerted reaction (like in some E2 eliminations), a significant primary KIE would be expected. youtube.com

Consider a hypothetical elimination reaction where a leaving group at C-1 and the hydrogen at C-2 are removed to form a double bond. By measuring the reaction rates for 6-methoxynaphthalene and this compound, a clear distinction can be made.

Table 2: Differentiating Reaction Pathways Using KIE in a Hypothetical Elimination Reaction

| Proposed Pathway | Rate-Determining Step | Expected kH/kD | Conclusion |

| Concerted (E2-like) | Simultaneous removal of leaving group and H/D at C-2 | ~7 | Supports a concerted mechanism. |

| Stepwise (E1-like) | Loss of leaving group to form a naphthenyl cation | ~1 | Supports a stepwise mechanism. |

Analysis of Quantum Mechanical Tunneling Contributions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. purkh.comlibretexts.org This effect is a consequence of the wave-like properties of particles and is most significant for light particles like hydrogen. libretexts.org Because deuterium is twice as massive as protium (B1232500) (a hydrogen atom), it tunnels far less readily.

This mass dependence makes the kinetic isotope effect a primary tool for detecting quantum tunneling in chemical reactions. While semi-classical transition state theory predicts a maximum kH/kD of around 7-8 at room temperature for C-H bond cleavage, experimentally observed KIEs that are significantly larger than this limit are strong evidence for a contribution from quantum tunneling. wikipedia.org

In such cases, the lighter proton tunnels through the activation barrier more efficiently than the heavier deuteron, leading to an anomalously inflated kH/kD ratio. The observation of such a large KIE in a reaction involving this compound would indicate that the reaction does not proceed entirely by surmounting the activation barrier, but that a significant portion of the product is formed via this quantum mechanical pathway.

Table 3: Hypothetical KIE Data Indicating Quantum Tunneling

| Reaction Condition | Observed kH/kD | Interpretation |

| Hydrogen atom transfer at 298 K | 7.2 | Consistent with semi-classical transition state theory (no significant tunneling). |

| Hydrogen atom transfer at 298 K | 25 | Anomalously large KIE; strong evidence for quantum mechanical tunneling. |

| Hydrogen atom transfer at low temperature (e.g., 150 K) | 50 | Tunneling effects are often more pronounced at lower temperatures, leading to even larger KIEs. |

Computational and Theoretical Chemistry Studies of 2 Deuterio 6 Methoxynaphthalene

Quantum Chemical Calculations for Isotope Effect Prediction

One of the most significant applications of quantum chemical calculations in the study of deuterated compounds is the prediction of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The substitution of hydrogen with deuterium (B1214612) in 2-Deuterio-6-methoxynaphthalene can lead to a primary or secondary KIE, depending on whether the C-D bond is broken or not in the rate-determining step of a reaction.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting these effects. The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE due to the greater mass of deuterium, which generally leads to a higher activation energy for reactions involving C-D bond cleavage and thus a slower reaction rate (a "normal" KIE, kH/kD > 1).

Computational methods such as Transition State Theory (TST) and more advanced models like Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections are employed to calculate theoretical KIEs. nih.gov These methods involve locating the transition state structure for a given reaction and calculating the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species. The ratio of the rate constants can then be calculated using statistical mechanics.

For instance, in a hypothetical electrophilic aromatic substitution reaction at the 2-position of 6-methoxynaphthalene, the breaking of the C-H or C-D bond is often the rate-determining step. Quantum chemical calculations can model this process and predict the KIE. The magnitude of the predicted KIE can provide insights into the nature of the transition state; a large primary KIE suggests a symmetric transition state where the hydrogen/deuterium is being transferred, while a smaller KIE might indicate an earlier or later transition state.

Below is a hypothetical data table illustrating the kind of results that can be obtained from such calculations for a generic reaction involving the cleavage of the C-H/C-D bond at the 2-position.

| Computational Method | Calculated kH/kD | Predicted Isotope Effect |

| B3LYP/6-31G(d) with TST | 5.8 | Normal Primary KIE |

| M06-2X/6-311+G(d,p) with TST | 6.2 | Normal Primary KIE |

| M06-2X/6-311+G(d,p) with CVT/SCT | 7.5 | Normal Primary KIE with Tunneling |

This table is illustrative and the values are hypothetical, representing typical predictions for a reaction with significant C-H bond breaking in the transition state.

Furthermore, these calculations can also predict secondary kinetic isotope effects (SKIEs), which arise from isotopic substitution at a position not directly involved in bond breaking. For this compound, a reaction at a different site on the naphthalene (B1677914) ring could still exhibit a SKIE due to the electronic and vibrational influence of the deuterium atom.

Molecular Modeling of Reaction Pathways and Transition State Geometries

Molecular modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping out the potential energy surface (PES) for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

DFT calculations are widely used to explore reaction pathways. rsc.org By systematically changing the geometry of the reacting system, researchers can trace the path of lowest energy from reactants to products. The highest point along this path corresponds to the transition state, which is a first-order saddle point on the PES. github.iolibretexts.org The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.

For example, in the oxidation of the naphthalene ring of this compound by a hydroxyl radical, computational studies can be used to model the addition of the radical to different positions on the ring and the subsequent steps. nih.govacs.org These models can determine the preferred reaction pathway by comparing the activation energies of the different possible routes. The presence of the deuterium atom at the 2-position can influence the regioselectivity of such a reaction, and molecular modeling can quantify this effect.

The process of locating a transition state often involves an initial guess of its structure, which can be refined using optimization algorithms. medium.comucsb.edu Once located, a frequency calculation is performed to confirm that it is a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

A hypothetical example of data from a molecular modeling study of an electrophilic substitution on this compound is presented below.

| Reaction Coordinate | Method | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Attack at C2 | B3LYP/6-31G(d) | 15.2 | C2-E: 2.1, C2-D: 1.3 |

| Attack at C1 | B3LYP/6-31G(d) | 18.5 | C1-E: 2.2, C1-H: 1.1 |

| Attack at C3 | B3LYP/6-31G(d) | 16.8 | C3-E: 2.15, C3-H: 1.1 |

This table is for illustrative purposes. 'E' represents a generic electrophile. The data suggests that attack at the C2 position is kinetically favored.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is also extensively used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the characterization of molecules like this compound.

The prediction of NMR chemical shifts is a valuable tool for structure elucidation and verification. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. nih.govresearchgate.net From these tensors, the isotropic shielding values can be obtained and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, these calculations can predict the chemical shifts of the remaining protons and the carbon atoms. The substitution of hydrogen with deuterium at the 2-position will cause the disappearance of the corresponding 1H NMR signal and a characteristic triplet in the 13C NMR spectrum for the C2 carbon due to C-D coupling. DFT calculations can accurately predict the chemical shifts of the other nuclei in the molecule, aiding in the assignment of the experimental spectrum. researchgate.netnih.govacs.org

Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from a frequency calculation. epstem.net These calculations can predict the positions and relative intensities of the vibrational modes. For this compound, the most significant change in the IR spectrum compared to its non-deuterated counterpart is the appearance of a C-D stretching vibration at a lower frequency (around 2200-2300 cm⁻¹) than the C-H stretching vibrations (around 3000-3100 cm⁻¹). researchgate.netaanda.orgarxiv.org This is a direct consequence of the heavier mass of deuterium. Computational methods can precisely predict the frequency of this C-D stretch and other vibrational modes affected by the isotopic substitution. osti.gov

The methoxy (B1213986) group in 6-methoxynaphthalene can rotate, leading to different conformers. Computational methods can be used to perform a conformational analysis to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.govumn.edu By calculating the energy of the molecule as a function of the dihedral angle of the methoxy group, a potential energy profile can be generated. This analysis can identify the most stable conformation(s) of this compound. For 2-methoxynaphthalene (B124790), studies have shown that the cis isomer is the most stable. acs.org A similar approach would be applied to this compound to determine its preferred geometry.

A representative data table for predicted spectroscopic and conformational data is shown below.

| Property | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (H1) | GIAO-B3LYP/6-311+G(d,p) | 7.85 ppm |

| ¹³C NMR Chemical Shift (C2) | GIAO-B3LYP/6-311+G(d,p) | 105.4 ppm |

| IR C-D Stretch Frequency | B3LYP/6-31G(d) | 2250 cm⁻¹ |

| Conformational Energy Difference (cis vs. trans) | M06-2X/6-311+G(d,p) | 1.2 kcal/mol (cis more stable) |

This table is illustrative and presents hypothetical data for this compound based on typical computational results for similar molecules.

Applications in Investigating Complex Chemical Mixtures via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. However, the spectra of complex mixtures or large biomolecules like proteins can be exceedingly complicated due to overlapping signals. Deuterium labeling offers a strategic advantage in such cases. clearsynth.com

When a molecule is selectively deuterated, the deuterium atom (with a nuclear spin of 1) has different NMR properties compared to a proton (¹H, with a nuclear spin of 1/2). In ¹H NMR, the signal corresponding to the position of the deuterium atom disappears from the spectrum. This simplifies the spectrum and helps in assigning signals to specific protons in the molecule.

Furthermore, deuterium can be used as a contrast agent in NMR spectroscopy. clearsynth.com This allows researchers to visualize the three-dimensional structure of proteins with enhanced clarity. clearsynth.com By studying how deuterium is exchanged with protons in a protein (a technique known as Hydrogen-Deuterium Exchange Mass Spectrometry or HDX-MS), scientists can gain insights into the protein's structure, dynamics, and interactions with other molecules, such as potential drug candidates. clearsynth.commdpi.com This method is instrumental in epitope mapping to identify the binding sites of antibodies on protein antigens. mdpi.com

Role in Precision Deuteration Chemistry for Site-Specific Labeling

The synthesis of a compound like this compound, where deuterium is placed at a specific position, requires methods of precision deuteration. The ability to introduce deuterium at a predetermined site in a molecule is crucial for its effective use as an internal standard or as a probe in mechanistic studies. nih.gov This field of site-specific labeling has evolved significantly, moving beyond simple exchange reactions to highly selective catalytic methods. youtube.com

Several advanced methods are employed for site-specific deuteration:

Transition Metal Catalysis: Catalysts based on transition metals like iridium, palladium, and ruthenium are widely used for hydrogen isotope exchange (HIE). nih.govyoutube.com For instance, iridium catalysts are highly effective for labeling aromatic compounds that have a directing group, which guides the deuterium to a specific position. youtube.com Palladium-on-carbon (Pd/C) is another efficient catalyst that can facilitate H-D exchange reactions using heavy water (D₂O) as the deuterium source. nih.gov

In-situ Deuterium Gas Generation: To avoid handling explosive D₂ gas, methods have been developed to generate it in situ. nih.gov One such system uses aluminum powder in D₂O with a palladium catalyst to achieve selective H-D exchange. nih.gov

Electrochemical Methods: More recent innovations include electrochemical deuteration, which can offer unique site-selectivity compared to other methods. oaepublish.com For example, using heavy water (D₂O) as the deuterium source in an electrochemical setup can allow for the site-selective installation of deuterium atoms at a fraction of the cost of traditional methods that use D₂ gas. oaepublish.com

These precision methods are essential for creating highly pure, site-specifically labeled compounds, which is a prerequisite for their use in demanding applications like drug metabolism studies and quantitative bioanalysis. clearsynth.com

Table 2: Comparison of Selected Site-Specific Deuteration Methods

| Method | Deuterium Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Iridium-Catalyzed HIE | D₂ Gas or D₂O | Iridium complexes (e.g., Crabtree's catalyst) youtube.com | Highly selective for positions directed by functional groups; effective for aromatic and heterocyclic compounds. youtube.com |

| Palladium-Catalyzed H-D Exchange | D₂O | Palladium on Carbon (Pd/C) with Al powder nih.gov | Avoids the use of D₂ gas; provides excellent deuterium incorporation under mild conditions. nih.gov |

| Electrochemical Deuteration | D₂O | Electrochemical cell | Offers different site-selectivity compared to catalytic methods; cost-effective. oaepublish.com |

Molecular Isotopic Engineering for Forensics and Provenance Determination

The precise isotopic composition of a chemical compound can serve as a unique fingerprint, revealing its origin and history. This principle of molecular isotopic engineering is a cornerstone of modern forensic science and provenance studies. wikipedia.org

Forensic Applications: In forensic investigations, stable isotope analysis can help determine the origin of illicit materials. wikipedia.org For example, the isotopic ratios of carbon, nitrogen, and hydrogen in a sample of an explosive or an illegal drug can provide clues about its manufacturing process or geographical source. wikipedia.orgresearchgate.net This information can be critical for linking different samples to a common origin or for tracing trafficking routes. wikipedia.org Deuterated standards are also used extensively in forensic toxicology for the accurate quantification of drugs and their metabolites in biological samples. researchgate.net

Provenance Determination: Provenance analysis aims to determine the origin of materials, a practice widely used in archaeology and geology. numberanalytics.comresearchgate.net By analyzing the isotopic composition of an artifact, researchers can trace it back to its source material. wikipedia.org For instance, lead isotope analysis has been instrumental in identifying the origin of metals used in ancient artifacts, revealing historical trade routes and complex commercial networks. isobarscience.combsgf.fr Similarly, isotopic signatures in pigments and dyes can link them to specific geological regions and cultural practices. isobarscience.com The fundamental principle is that different geological sources often have distinct and characteristic isotopic signatures. numberanalytics.comisobarscience.com This allows scientists to compare the "isotopic fingerprint" of an artifact to databases of known sources to determine its provenance. isobarscience.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-methoxynaphthalene |

| Deuterium |

| Heavy water (D₂O) |

| Deuterium gas (D₂) |

| Cyclosporine A |

| Tacrolimus |

| Sirolimus |

| Everolimus |

| Mycophenolic acid |

| Ibuprofen |

| L-phenylalanine |

| Titanium deuteride |

| Deuterated polyethylene |

| 2-Ethynyl-6-methoxynaphthalene |

Table of Compounds

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of regioselectively deuterated compounds like 2-Deuterio-6-methoxynaphthalene presents a significant challenge. While general methods for deuteration exist, the development of more efficient, selective, and scalable protocols is a key area of ongoing research.

Catalytic Hydrogen-Deuterium (H/D) Exchange:

A promising approach for the synthesis of this compound is through catalytic H/D exchange reactions. These methods offer a direct and atom-economical way to introduce deuterium (B1214612) into a target molecule. Palladium-catalyzed H/D exchange, for instance, has emerged as a powerful tool for the late-stage deuteration of arenes. nih.govresearchgate.netchemrxiv.orgnih.gov In a potential synthesis of this compound, 2-methoxynaphthalene (B124790) could be reacted with a deuterium source, such as deuterium oxide (D₂O), in the presence of a palladium catalyst. nih.gov The development of novel ligands for the palladium center is crucial for enhancing the efficiency and regioselectivity of this transformation. nih.govnih.gov

Recent advancements have also highlighted the potential of earth-abundant first-row transition metals, such as iron and manganese, in catalyzing H/D exchange reactions. scispace.com These catalysts offer a more sustainable and cost-effective alternative to precious metals like palladium. For example, iron-catalyzed H/D exchange using deuterated methanol (B129727) (CD₃OD) has been shown to be effective for heterocycles and alkenes, and similar principles could be adapted for aromatic systems like 2-methoxynaphthalene. nih.gov

Organophotocatalysis:

Organophotocatalysis represents another cutting-edge methodology for selective deuteration. This technique utilizes organic dyes as photocatalysts to mediate the H/D exchange with D₂O under mild conditions. osti.gov This approach could be particularly advantageous for the synthesis of this compound, avoiding the need for metal catalysts and offering high levels of deuterium incorporation. osti.gov

A hypothetical comparison of potential deuteration methods for 2-methoxynaphthalene is presented in Table 1.

| Methodology | Potential Deuterium Source | Catalyst | Key Advantages | Research Focus |

|---|---|---|---|---|

| Palladium-Catalyzed H/D Exchange | D₂O | Palladium(II) with specialized ligands | High functional group tolerance, potential for high regioselectivity. nih.govresearchgate.net | Development of new ligands to improve efficiency and selectivity. nih.gov |

| Iron-Catalyzed H/D Exchange | CD₃OD | Iron(II) pincer complexes | Use of earth-abundant, inexpensive metals. scispace.com | Adapting the methodology for aromatic C-H bonds. |

| Organophotocatalysis | D₂O | Organic photosensitizers (e.g., 4CzIPN) | Metal-free, mild reaction conditions, high deuterium incorporation. osti.gov | Substrate scope extension to include naphthalene (B1677914) derivatives. |

Advancements in Analytical Techniques for Isotopic Purity and Regioselectivity

The precise determination of isotopic purity and the exact location of the deuterium atom are critical for any application of this compound. Research in this area is focused on enhancing the capabilities of existing analytical techniques. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS):

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for the rapid characterization of the isotopic purity of deuterated compounds. nih.govresearchgate.net This technique can distinguish between the deuterated and non-deuterated isotopologues based on their precise mass-to-charge ratios. nih.gov Advances in TOF (Time-of-Flight) mass spectrometry have significantly improved the resolution, allowing for more accurate quantification of isotopic enrichment. organicchemistrytutor.com Future developments will likely focus on software and computational tools, such as open-source calculators like DGet!, to automate the deconvolution of mass spectra and accurately determine the degree of deuterium enrichment, even in complex mixtures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for confirming the regioselectivity of deuteration. rsc.org While ¹H NMR can indicate the disappearance of a signal at the position of deuteration, ²H NMR provides a direct signal from the deuterium nucleus, confirming its location. nih.gov A combined ¹H and ²H NMR approach offers a robust method for determining isotopic abundance. nih.gov Future research will likely involve the use of more sophisticated NMR experiments, such as 2D correlation techniques, to unambiguously establish the position of deuterium, especially in more complex deuterated molecules.

Table 2 illustrates a hypothetical analysis of the isotopic purity of a this compound sample.

| Analytical Technique | Parameter Measured | Hypothetical Finding for this compound | Interpretation |

|---|---|---|---|

| ESI-HRMS | Mass-to-charge ratio | Presence of a peak corresponding to the mass of C₁₁H₉DO. | Confirms the incorporation of one deuterium atom. |

| ¹H NMR | Integration of proton signals | Reduced integration of the signal corresponding to the proton at the 2-position. | Indicates deuteration at the 2-position. |

| ²H NMR | Presence of a deuterium signal | A signal at the chemical shift corresponding to the 2-position of the naphthalene ring. | Confirms the regioselectivity of deuteration. |

| Quantitative NMR | Ratio of deuterated to non-deuterated species | Calculation of the percentage of isotopic enrichment. | Determines the overall purity of the deuterated compound. nih.gov |

Broader Applications in Fundamental Mechanistic Organic Chemistry

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). nih.gov The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step. nih.gov

Probing Reaction Mechanisms:

This compound could be employed to study the mechanisms of various organic reactions. For example, in electrophilic aromatic substitution reactions, if the breaking of the C-H bond at the 2-position is part of the rate-determining step, a slower reaction rate would be observed for this compound compared to its non-deuterated counterpart. This would provide strong evidence for the mechanism of the reaction.

Understanding Enzyme Catalysis:

In the context of biochemistry, deuterated substrates are used to probe the mechanisms of enzyme-catalyzed reactions. If 2-methoxynaphthalene were a substrate for a metabolizing enzyme, such as a cytochrome P450, the use of this compound could help to determine if the C-H bond at the 2-position is targeted by the enzyme. A significant KIE would indicate that this bond is cleaved in a rate-limiting step of the metabolic process. nih.gov

Theoretical Insights into Deuterium's Influence on Molecular Reactivity and Stereochemistry

The unique properties of deuterated compounds stem from the mass difference between protium (B1232500) and deuterium, which leads to differences in vibrational frequencies and zero-point energies of chemical bonds. icm.edu.pl Computational chemistry provides a powerful means to understand and predict these effects.

Vibrational Frequency Analysis:

The C-D bond has a lower vibrational frequency than the C-H bond. researchgate.net This can be observed experimentally through infrared (IR) and Raman spectroscopy and can also be calculated using theoretical methods like Density Functional Theory (DFT). nih.gov For this compound, theoretical calculations could predict the shift in the C-D stretching frequency compared to the C-H stretch in the non-deuterated molecule. Such calculations have been performed for naphthalene and its deuterated analogues, providing a basis for understanding the vibrational spectra of more complex derivatives. osti.govaip.orgcdnsciencepub.com

Table 3 presents a hypothetical comparison of the calculated vibrational frequencies for the C-H and C-D bonds at the 2-position of 6-methoxynaphthalene.

| Bond | Compound | Theoretical Vibrational Frequency (cm⁻¹) | Basis of Influence |

|---|---|---|---|

| C-H | 2-Methoxy-naphthalene | ~3050 | The greater mass of deuterium leads to a lower zero-point energy and a lower vibrational frequency for the C-D bond compared to the C-H bond. icm.edu.pl |

| C-D | This compound | ~2250 |

Stereochemical Influence:

The substitution of hydrogen with deuterium can also have subtle but significant effects on the stereochemistry of a molecule and its interactions. While the electronic properties remain largely unchanged, the difference in bond length and vibrational amplitude between C-H and C-D bonds can influence conformational equilibria and the stereochemical outcome of reactions. nih.gov For a molecule like this compound, theoretical studies could explore how the presence of deuterium at the 2-position might influence the rotational barrier of the methoxy (B1213986) group or the planarity of the naphthalene ring system, although these effects are expected to be minor. More significant stereochemical effects of deuteration are observed in systems where a chiral center is created or influenced by the deuterium substitution.

Q & A

Q. What are the validated synthetic routes for 2-Deuterio-6-methoxynaphthalene, and how can deuterium incorporation be confirmed?

- Methodological Answer : Synthesis typically involves deuteration of 6-methoxynaphthalene precursors using deuterated reagents (e.g., D₂O or deuterium gas in catalytic hydrogenation). Key steps include:

- Starting material : 6-Methoxynaphthalene (CAS 93-04-9), purified via recrystallization .

- Deuteration : Use of Pd/C or PtO₂ catalysts under D₂ atmosphere at controlled pressures (e.g., 1–3 atm) to minimize side reactions .

- Characterization : Confirm deuterium incorporation via ¹H NMR (disappearance of target proton signals) and mass spectrometry (e.g., ESI-MS or GC-MS to detect isotopic peaks) .

- Purity : Monitor via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in amber glass containers at ≤25°C, away from strong oxidizers (e.g., peroxides) to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For airborne particulates, employ NIOSH-certified respirators (N95 or higher) .

- Ventilation : Use fume hoods with ≥100 fpm face velocity during synthesis or weighing .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. How does the deuterium isotope effect influence the physicochemical properties of this compound compared to its non-deuterated analog?

- Methodological Answer :

- Stability : Deuterium substitution reduces bond vibrational energy, potentially enhancing thermal stability. Compare decomposition temperatures via TGA .

- Solubility : Measure logP (octanol/water) using shake-flask methods; deuterated analogs may show slight hydrophobicity shifts (~0.1–0.3 log units) .

- Reactivity : Assess kinetic isotope effects (KIE) in reactions (e.g., electrophilic substitution) via comparative rate studies (k_H/k_D > 1 indicates primary isotope effects) .

Advanced Research Questions

Q. What experimental designs minimize bias in toxicokinetic studies of this compound?

- Methodological Answer :

- Randomization : Use block randomization for dose groups to balance confounders (e.g., animal weight, sex) .

- Blinding : Implement double-blinding for outcome assessments (e.g., histopathology) to reduce detection bias .

- Controls : Include vehicle (solvent) controls and non-deuterated analogs to isolate isotope-specific effects .

- Data Validation : Apply tools like Table C-7 (Risk of Bias Questionnaire for Animal Studies) to evaluate allocation concealment and attrition .

Q. How can conflicting data on metabolic pathways of this compound be resolved?

- Methodological Answer :